(3AS,4R,5S,6AR)-5-(Benzoyloxy)hexahydro-4-(hydroxymethyl)-2H-cyclopenta[B]furan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3AS,4R,5S,6AR)-5-(Benzoyloxy)hexahydro-4-(hydroxymethyl)-2H-cyclopenta[B]furan-2-one, also known as this compound, is a useful research compound. Its molecular formula is C15H16O5 and its molecular weight is 276.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Chiral Building Blocks in Organic Synthesis
Cyclopenta[b]furan derivatives, such as the compound , are primarily utilized as chiral building blocks in organic synthesis. Their synthesis and manipulation provide a pathway to complex molecular structures used in various applications, including medicinal chemistry and material science. Gimazetdinov et al. (2016) investigated the hydroxymethylation of bicyclic allylsilane, leading to the formation of (3aS,4S,6aR)-4-(hydroxymethyl)-3,3a,4,6a-tetrahydro-1H-cyclopenta[c]furan-1-one, a compound closely related to the one . Their work emphasizes the structural complexity and the synthetic utility of these compounds in constructing intricate cyclopentanoids (Gimazetdinov et al., 2016).
Enantioselective Synthesis
These compounds also play a crucial role in the enantioselective synthesis, which is crucial for creating substances with specific desired properties, particularly in the pharmaceutical industry. Zanoni et al. (2006) described a novel enantioselective synthesis approach to hydroxylactone (3aR,4R,6aS)-4-(hydroxymethyl)-3a,4-dihydro-3H-cyclopenta[b]furan-2(6aH)-one, demonstrating the precise control over the absolute and relative configuration of the stereocenters, essential for the desired biological activity of the synthesized molecules (Zanoni et al., 2006).
Synthesis of Biobased Polyesters
Additionally, derivatives of cyclopenta[b]furan have been utilized in the synthesis of biobased materials. Jiang et al. (2014) described the enzymatic polymerization of 2,5-bis(hydroxymethyl)furan with various diacid ethyl esters, resulting in novel biobased furan polyesters. These materials are of significant interest due to their potential as sustainable and eco-friendly alternatives to conventional petroleum-based polymers (Jiang et al., 2014).
Catalytic Reduction in Biorefinery
In the context of biorefinery, the catalytic reduction of furanic compounds, including those related to cyclopenta[b]furan derivatives, is a critical process. Nakagawa et al. (2013) studied the catalytic reduction of biomass-derived furanic compounds with hydrogen, highlighting the versatility of these reactions in producing a variety of products, including furfuryl alcohol, tetrahydrofurfuryl alcohol, and 2,5-bis(hydroxymethyl)furan (Nakagawa et al., 2013).
Safety and Hazards
The safety and hazards associated with this compound are indicated by the GHS07 symbol, which signifies that it may cause skin irritation, eye irritation, and respiratory irritation . The precautionary statements include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and rinsing cautiously with water for several minutes in case of contact with eyes .
Properties
CAS No. |
53275-53-9 |
---|---|
Molecular Formula |
C15H16O5 |
Molecular Weight |
276.28 g/mol |
IUPAC Name |
[(3aR,4S)-4-(hydroxymethyl)-2-oxo-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-5-yl] benzoate |
InChI |
InChI=1S/C15H16O5/c16-8-11-10-6-14(17)19-12(10)7-13(11)20-15(18)9-4-2-1-3-5-9/h1-5,10-13,16H,6-8H2/t10-,11-,12?,13?/m1/s1 |
InChI Key |
OBRRYUZUDKVCOO-OKZRHMCRSA-N |
Isomeric SMILES |
C1[C@@H]2[C@H](C(CC2OC1=O)OC(=O)C3=CC=CC=C3)CO |
SMILES |
C1C2C(CC(=O)O2)C(C1OC(=O)C3=CC=CC=C3)CO |
Canonical SMILES |
C1C2C(CC(=O)O2)C(C1OC(=O)C3=CC=CC=C3)CO |
Synonyms |
[3aS-(3aα,4α,5β,6aα)]-5-(benzoyloxy)hexahydro-4-(hydroxymethyl)-2H-Cyclopenta[b]furan-2-one; (3aS,4R,5S,6aR)-5-(benzoyloxy)hexahydro-4-(hydroxymethyl)-2H-Cyclopenta[b]furan-2-one; |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.